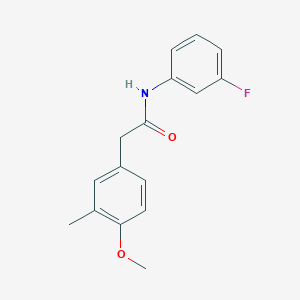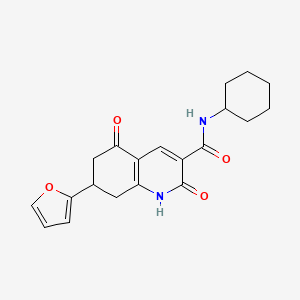
2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzamide is a chemical compound that belongs to the class of benzamides. It is widely used in scientific research as it has several applications in the field of medicine and biochemistry.
Mecanismo De Acción
The mechanism of action of 2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzamide is not fully understood. However, it is believed to act by binding to specific sites on enzymes and proteins, thereby inhibiting their activity. This leads to a decrease in the production of certain proteins and enzymes, which can have a profound effect on cellular processes such as gene expression, cell growth, and proliferation.
Biochemical and Physiological Effects:
2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzamide has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of certain inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzamide in lab experiments is its high potency and specificity. It is a highly effective inhibitor of several enzymes and proteins, making it a valuable tool for studying their function. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound to minimize the risk of exposure.
Direcciones Futuras
There are several future directions for the use of 2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzamide in scientific research. One area of interest is the development of new cancer therapies based on the inhibition of specific enzymes and proteins. Additionally, there is interest in the use of this compound in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Finally, there is ongoing research into the development of new synthetic routes for the synthesis of 2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzamide, which may lead to improved yields and purity.
Métodos De Síntesis
The synthesis of 2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-fluoro-2-methylaniline with 2-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain 2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzamide in high yield and purity.
Aplicaciones Científicas De Investigación
2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzamide has several applications in scientific research. It is widely used as a tool compound to study the mechanism of action of various enzymes and proteins. It has been shown to inhibit the activity of several enzymes such as histone deacetylases, which are involved in the regulation of gene expression. Additionally, it has been used to study the role of certain proteins in cancer cell growth and proliferation.
Propiedades
IUPAC Name |
2-chloro-4-fluoro-N-(4-fluoro-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF2NO/c1-8-6-9(16)3-5-13(8)18-14(19)11-4-2-10(17)7-12(11)15/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTNKPFWPBPLTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1H-pyrazol-3-ylcarbonyl)-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5401888.png)

![6-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5401896.png)

![2-methyl-6-{[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]carbonyl}pyridazin-3(2H)-one](/img/structure/B5401903.png)
![(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5401904.png)
![5-{2-[3-allyl-4-(benzyloxy)-5-ethoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B5401908.png)
![N-(2-methoxyphenyl)-N'-[1-(1-propionylpiperidin-4-yl)-1H-pyrazol-5-yl]urea](/img/structure/B5401913.png)
![N-{[2-(2-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5401916.png)

![N~1~-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-D-leucinamide](/img/structure/B5401948.png)


![4-(4-bromobenzoyl)-5-[4-(dimethylamino)phenyl]-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5401961.png)